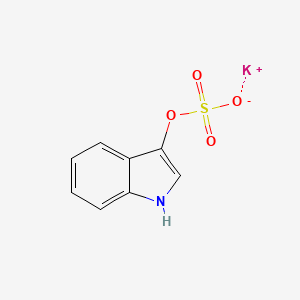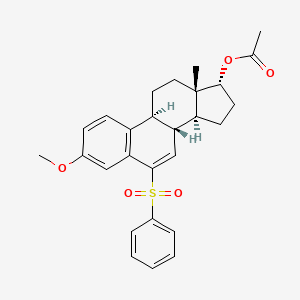
Verapamilo-D7 Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Verapamil and its derivatives, including Verapamil-D7 Hydrochloride, involves complex organic synthesis processes. Specific information on the synthesis of the D7 labeled variant is scarce in the literature, but the general synthesis of Verapamil involves the methylation of norverapamil with no-carrier added [11C]methyliodide or [11C]methyltriflate under optimized conditions (Luurtsema et al., 2002).
Molecular Structure Analysis
The molecular structure of Verapamil Hydrochloride is characterized by its ability to block calcium ion influx, a property crucial for its pharmacological action. The D7 label implies that certain hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen, which may slightly affect its physical properties but not its molecular structure or mechanism of action.
Chemical Reactions and Properties
Verapamil Hydrochloride participates in various chemical reactions, particularly oxidation. For example, it degrades upon exposure to oxidizing conditions, producing 3,4-dimethoxybenzoic acid derived from alkyl side chain oxidation (Yoshida et al., 2010). This oxidation behavior is essential for understanding its stability and reactivity in pharmaceutical formulations.
Physical Properties Analysis
The physical properties of Verapamil Hydrochloride, such as its melting point and thermal stability, have been well-documented. It is thermally stable up to 180°C and melts at 146°C (Yoshida et al., 2010). These properties are critical for the formulation and storage of the drug.
Chemical Properties Analysis
Verapamil Hydrochloride's chemical properties, including its solubility and reaction to various chemical agents, have been extensively studied. For instance, its interaction with chloramine-T in hydrochloric acid medium forms a yellow-colored compound, showcasing its reactive nature (Rahman & Hoda, 2002).
References
- (Luurtsema et al., 2002)
- (Yoshida et al., 2010)
- (Rahman & Hoda, 2002)
Aplicaciones Científicas De Investigación
Sistema de liberación transdérmica de fármacos
El clorhidrato de verapamilo se ha utilizado en el desarrollo de un sistema de liberación transdérmica de liberación sostenida {svg_1}. Este sistema fue desarrollado para superar la baja biodisponibilidad y la larga vida media del clorhidrato de verapamilo y mejorar su efecto antihipertensivo {svg_2}. El sistema liberó continuamente clorhidrato de verapamilo durante 24 horas {svg_3}.
Formulación de liberación sostenida
El clorhidrato de verapamilo se ha utilizado en la preparación de una formulación de liberación sostenida utilizando resinas de intercambio iónico {svg_4}. Esta formulación se preparó con éxito y se correlacionó muy bien con la monografía USP para cápsulas de liberación prolongada de clorhidrato de verapamilo {svg_5}.
Caracterización térmica
El clorhidrato de verapamilo se ha evaluado por su caracterización térmica utilizando una variedad de técnicas que incluyen TG, DSC, espectroscopia infrarroja por transformada de Fourier (FTIR), cromatografía líquida y difracción de rayos X (XRD) {svg_6}.
Mecanismo De Acción
Target of Action
Verapamil-D7 Hydrochloride, a deuterated form of Verapamil Hydrochloride , primarily targets the L-type calcium channels . These channels are crucial for the influx of calcium ions into smooth muscle cells and cardiac muscle cells . The compound also targets the Cav1.2 channel .
Mode of Action
Verapamil-D7 Hydrochloride acts as a calcium channel blocker . It inhibits the entry of calcium ions into these cells, leading to relaxation of the blood vessels and decreased cardiac contractility . This interaction results in a reduction of the heart’s workload and an increase in the supply of blood and oxygen to the heart .
Biochemical Pathways
Verapamil-D7 Hydrochloride affects several biochemical pathways. It has been shown to inhibit the Thioredoxin-Interacting Protein/NLRP3 pathways , which play a critical role in the pathogenesis of non-alcoholic fatty liver disease . The compound also induces Cholecystokinin (CCK) , a peptide hormone known for its role in nutrient digestion and insulin secretion .
Pharmacokinetics
Verapamil-D7 Hydrochloride is rapidly metabolized following intravenous administration . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability . The deuterium substitution in Verapamil-D7 Hydrochloride allows for more precise analysis in pharmacokinetics and drug metabolism studies .
Result of Action
The molecular and cellular effects of Verapamil-D7 Hydrochloride’s action are far-reaching. It significantly boosts β-cell proliferation, enhances glucose-stimulated insulin secretion, and fortifies cellular resilience . It also causes DNA damage and upregulates expression of hsp70, cat, and sod in the liver .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Verapamil-D7 Hydrochloride. For instance, the presence of the drug in aquatic ecosystems can impact non-target life forms, including fish . Moreover, photochemical products of Verapamil significantly lower the number of juveniles, number of clutches, and body size of Daphnia .
Safety and Hazards
Verapamil should be kept away from heat and sources of ignition . Formation of dust and aerosols should be avoided . It is recommended to provide appropriate exhaust ventilation where dust is formed . Ground all equipment containing material . Do not ingest. Do not breathe dust. Wear suitable protective clothing .
Direcciones Futuras
Verapamil has been used to treat hypertension, angina, and certain heart rhythm disorders . The immediate-release tablets are also used alone or with other medications to prevent and treat irregular heartbeats . Verapamil injection is used in adults and children to rapidly or temporarily restore normal heart rate in people with certain heart rhythm disorders . High blood pressure is a common condition and when not treated, can cause damage to the brain, heart, blood vessels, kidneys and other parts of the body .
Análisis Bioquímico
Biochemical Properties
Verapamil-D7 Hydrochloride interacts with various enzymes and proteins. It binds to Ca v 1.2, a subunit of L-type voltage-dependent calcium channels, in a voltage- and frequency-dependent manner and inhibits calcium influx . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
Verapamil-D7 Hydrochloride has compelling cytoprotective and proliferative effects on pancreatic β-cells amidst diabetic stressors . It significantly boosts β-cell proliferation, enhances glucose-stimulated insulin secretion, and fortifies cellular resilience . It also influences cell function by inducing cholecystokinin (CCK), a peptide hormone known for its role in nutrient digestion and insulin secretion .
Molecular Mechanism
Verapamil-D7 Hydrochloride exerts its effects at the molecular level by inhibiting the calcium ion (and possibly sodium ion) influx through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells . This inhibition slows AV conduction and prolongs the effective refractory period within the AV node in a rate-related manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Verapamil-D7 Hydrochloride change over time. In vitro, Echinococcus granulosus protoscoleces could be killed by Verapamil-D7 Hydrochloride at a concentration of 0.5 μg/ml or higher within 8 days . The ultrastructure of protoscoleces was damaged, accompanied by obvious calcium loss and downregulation of CaMKII mRNA expression .
Dosage Effects in Animal Models
The effects of Verapamil-D7 Hydrochloride vary with different dosages in animal models. Transdermal administration of Verapamil-D7 Hydrochloride into diet-induced obese mice drastically improved glucose tolerance and insulin sensitivity and alleviated metabolic derangements associated with Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) .
Metabolic Pathways
Verapamil-D7 Hydrochloride is involved in various metabolic pathways. It is metabolized predominantly via N-desmethylation and/or N-desalkylation, producing D-617, D-620, and norverapamil . Additional metabolites are the O-demethylated products .
Transport and Distribution
Verapamil-D7 Hydrochloride is transported and distributed within cells and tissues. It is available as a sterile solution for intravenous injection . It is soluble in water, chloroform, and methanol .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3,20D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-OMVHPOPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)
![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)



